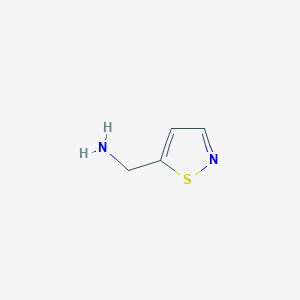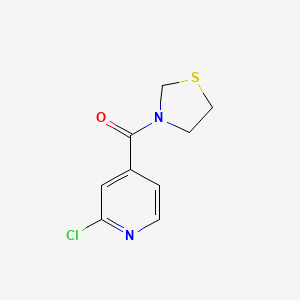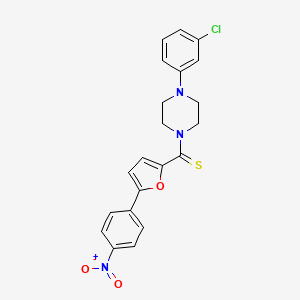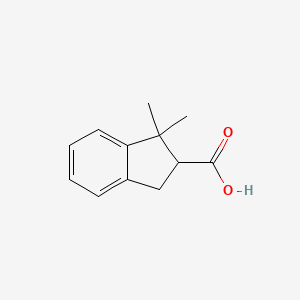![molecular formula C14H7Cl2F3N4 B2657660 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-62-4](/img/structure/B2657660.png)
5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of organic compounds with a five-membered ring containing four nitrogen atoms. They are known for their high nitrogen content and have found use in various applications, including pharmaceuticals, agrochemicals, and explosives .
Chemical Reactions Analysis
As a tetrazole derivative, this compound might participate in reactions typical of tetrazoles, such as ring-opening reactions. The dichlorophenyl and trifluoromethylphenyl groups might also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Molecular Docking and Crystal Structure Analysis
The scientific research applications of tetrazole derivatives, which include 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, primarily involve molecular docking studies and crystal structure analyses. For example, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of two tetrazole derivatives. They focused on understanding the orientation and interaction of molecules within the active site of enzymes, such as cyclooxygenase-2, and compared these with bioassay studies as COX-2 inhibitors (Al-Hourani et al., 2015).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Bentiss et al. (2007) explored the use of triazole derivatives, including structures similar to 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, as inhibitors for the corrosion and dissolution of mild steel in hydrochloric acid solutions. Their findings indicated that these compounds are effective corrosion inhibitors (Bentiss et al., 2007).
Biological Evaluation and Drug Design
In the realm of pharmacology, tetrazole derivatives are evaluated for their potential as drug candidates. Rooney et al. (2014) discovered and optimized a class of tetrazole derivatives, including compounds structurally related to 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, as antagonists of the transient receptor potential A1 (TRPA1) ion channel. These compounds showed potential in vitro and in vivo efficacy in models of inflammatory pain (Rooney et al., 2014).
Antimicrobial and Anticancer Activities
Tetrazole derivatives have also been studied for their antimicrobial and anticancer activities. Liu et al. (2017) synthesized a series of novel triazole-linked compounds and evaluated their cytotoxic potential against various human cancer cell lines. Their findings highlighted the potential of such compounds, including those structurally akin to 5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, as potent cytotoxic agents (Liu et al., 2017).
Interaction with Biological Macromolecules
Liu et al. (2020) investigated the interactions of triazole derivatives with several biological macromolecules using spectroscopic methodologies and molecular docking. Their study provides insights into the binding properties of such compounds with proteins and DNA, which is crucial for designing novel drugs (Liu et al., 2020).
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N4/c15-11-5-4-8(6-12(11)16)13-20-21-22-23(13)10-3-1-2-9(7-10)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDSRFLKFEJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~3~-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B2657583.png)

![2-Oxaspiro[3.3]heptan-5-one](/img/structure/B2657586.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2657589.png)


![1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2657592.png)


![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2657596.png)
![Methyl 2-[6-acetamido-2-(4-cyanobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2657598.png)
![Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2657599.png)
